molecular formula C19H27NO B4929953 N-butyl-5-(2-naphthyloxy)-1-pentanamine

N-butyl-5-(2-naphthyloxy)-1-pentanamine

Cat. No.: B4929953
M. Wt: 285.4 g/mol
InChI Key: HQKBRAKZBCPORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-5-(2-naphthyloxy)-1-pentanamine is a structurally complex amine derivative featuring a pentanamine backbone substituted with a butyl group at the nitrogen and a 2-naphthyloxy ether moiety at the 5-position. Its molecular formula is C₁₉H₂₅NO, indicating significant hydrophobicity due to the naphthalene ring and alkyl chains. The naphthoxy group, as seen in plant growth regulators like (2-naphthyloxy)acetic acid , may confer bioactivity, while the amine group could influence solubility and reactivity.

Properties

IUPAC Name

N-butyl-5-naphthalen-2-yloxypentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-2-3-13-20-14-7-4-8-15-21-19-12-11-17-9-5-6-10-18(17)16-19/h5-6,9-12,16,20H,2-4,7-8,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKBRAKZBCPORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of N-butyl-5-(2-naphthyloxy)-1-pentanamine with structurally related compounds:

Compound Molecular Formula Functional Groups Key Structural Features
This compound C₁₉H₂₅NO Primary amine, naphthoxy ether Long alkyl chain (C5) with bulky substituents
(2-naphthyloxy)acetic acid C₁₂H₁₀O₃ Carboxylic acid, naphthoxy ether Short chain (C2) with acidic functional group
n-Butylamine C₄H₁₁N Primary amine Simple linear alkylamine (C4)

Key Observations :

  • Chain Length : The pentanamine backbone in the target compound increases lipophilicity compared to shorter-chain analogs like (2-naphthyloxy)acetic acid (C2) or n-butylamine (C4). This may enhance membrane permeability but reduce aqueous solubility.
  • Functional Groups : The naphthoxy ether group is shared with (2-naphthyloxy)acetic acid, but the latter’s carboxylic acid group confers acidity (pKa ~3-4), contrasting with the basic amine (pKa ~10-11) in the target compound .

Insights :

  • The amine group in both the target compound and n-butylamine necessitates careful handling to avoid irritation .
  • Regulatory restrictions on (2-naphthyloxy)acetic acid highlight the importance of evaluating naphthoxy derivatives for long-term safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.